molecular formula C19H22N2O3S B2493606 3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one CAS No. 881788-12-1

3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B2493606
CAS No.: 881788-12-1
M. Wt: 358.46
InChI Key: HQHDVHRPVIITBY-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(11-16-25(23,24)18-9-5-2-6-10-18)21-14-12-20(13-15-21)17-7-3-1-4-8-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHDVHRPVIITBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The synthesis begins with the formation of the piperazine ring, which is achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a halobenzene derivative.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, where the intermediate product reacts with benzenesulfonyl chloride in the presence of a base.

    Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction with an appropriate ketone.

Industrial Production Methods

Industrial production of 3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzenesulfonyl group can act as an electrophile, while the piperazine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonyl)-1-(4-methylpiperazin-1-yl)propan-1-one
  • 3-(Benzenesulfonyl)-1-(4-ethylpiperazin-1-yl)propan-1-one
  • 3-(Benzenesulfonyl)-1-(4-phenylpiperidin-1-yl)propan-1-one

Uniqueness

3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to the presence of both the benzenesulfonyl and phenylpiperazine groups, which confer distinct chemical and biological properties

Biological Activity

3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol
  • CAS Number : 881797-77-9

The biological activity of 3-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is primarily attributed to its interactions with various neurotransmitter systems. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound binds to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, influencing mood and anxiety levels.
  • Dopaminergic Activity : It also exhibits activity at dopamine receptors, which may contribute to its effects on mood and motivation.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

Activity Description
Antidepressant Exhibits potential antidepressant effects through serotonin modulation.
Anxiolytic Reduces anxiety-like behaviors in animal models.
Neuroprotective May offer protective effects against neurodegeneration.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of 3-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The results indicated an increase in serotonin levels and a corresponding decrease in immobility time, suggesting antidepressant efficacy.

Case Study 2: Anxiolytic Effects

In another investigation, the compound was evaluated for its anxiolytic properties using the elevated plus maze (EPM) test. Results showed that subjects treated with the compound spent more time in open arms compared to controls, indicating reduced anxiety levels.

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